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Introduction
GV-58 is a novel small molecule that acts as a potent agonist for N-type and P/Q-type voltage-

gated calcium channels (VGCCs), which are critical for neurotransmitter release at most

synapses.[1] Developed as a modification of (R)-roscovitine, GV-58 exhibits enhanced potency

as a calcium channel agonist and reduced activity as a cyclin-dependent kinase (Cdk)

antagonist compared to its parent compound.[1][2] Its unique mechanism of action, which

involves slowing the deactivation of these channels, leads to a significant increase in

presynaptic calcium influx during neuronal activity.[1][3] This augmented calcium entry

subsequently enhances neurotransmitter release, making GV-58 a valuable tool for studying

synaptic transmission and a potential therapeutic agent for neuromuscular disorders

characterized by weakened synaptic function, such as Lambert-Eaton myasthenic syndrome

(LEMS).[1][3]

Mechanism of Action
GV-58 functions as a positive allosteric modulator of N- and P/Q-type calcium channels.[2][4]

Unlike channel blockers or openers that directly obstruct or open the channel pore, GV-58
binds to a site on the channel that stabilizes its open conformation.[4] This action slows the

channel's deactivation (closing) process, thereby prolonging the influx of calcium ions into the

presynaptic terminal following an action potential.[1] The increased intracellular calcium
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concentration at the active zone enhances the probability of synaptic vesicle fusion and

subsequent neurotransmitter release.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of GV-58's effects on calcium

channels and synaptic transmission.

Table 1: Potency of GV-58 on Voltage-Gated Calcium Channels

Channel Type EC₅₀ (µM) Reference

N-type 7.21 [3]

P/Q-type 8.81 [3]

Table 2: Electrophysiological Effects of GV-58 at the Neuromuscular Junction (NMJ)

Parameter Condition Treatment Result Reference

mEPP

Frequency

LEMS Mouse

Model
50 µM GV-58

Increased from

3.27 s⁻¹ to 10.45

s⁻¹

[3]

EPP Amplitude
LEMS Mouse

Model
50 µM GV-58

Significantly

increased
[1]

Quantal Content
LEMS Mouse

Model
50 µM GV-58

Significantly

increased
[1]
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Caption: GV-58 Signaling Pathway.
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Caption: General Experimental Workflow.

Experimental Protocols
Protocol 1: Electrophysiological Recording of Synaptic
Transmission
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the

effects of GV-58 on synaptic transmission in cultured neurons or brain slices.

Materials:

GV-58

Dimethyl sulfoxide (DMSO)

Artificial cerebrospinal fluid (aCSF) or appropriate external recording solution

Internal patch pipette solution

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for patch pipettes

Micromanipulator

Microscope with DIC optics

Procedure:

Solution Preparation:

Prepare a stock solution of GV-58 (e.g., 50 mM) in DMSO. Store at -20°C.

On the day of the experiment, dilute the GV-58 stock solution into the external recording

solution to the final desired concentration (e.g., 50 µM). Ensure the final DMSO

concentration is low (e.g., <0.1%) to avoid solvent effects.
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Cell Preparation:

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

Transfer the preparation to the recording chamber and perfuse with the external recording

solution.

Baseline Recording:

Establish a whole-cell patch-clamp recording from a neuron of interest.

Record baseline synaptic activity. This can include spontaneous events (mEPSCs or

mIPSCs) or evoked responses by stimulating presynaptic axons.

For evoked responses, deliver a consistent electrical stimulus every 10-20 seconds and

record the resulting postsynaptic currents (EPSCs or IPSCs) for at least 5-10 minutes to

establish a stable baseline.

GV-58 Application:

Switch the perfusion to the external solution containing GV-58.

Allow the compound to perfuse and incubate for a sufficient period (e.g., 30 minutes) to

ensure it reaches the synapse and exerts its effect.[1]

Post-Treatment Recording:

Continue to record spontaneous or evoked synaptic activity in the presence of GV-58 for

at least 10-15 minutes.

Data Analysis:

Analyze the recorded data to determine changes in the frequency and amplitude of

spontaneous events, and the amplitude and kinetics of evoked responses.

Compare the post-treatment data to the baseline recordings to quantify the effect of GV-
58.
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Protocol 2: Presynaptic Calcium Imaging
This protocol outlines a method for imaging changes in presynaptic calcium concentration in

response to neuronal activity and the application of GV-58, using a genetically encoded

calcium indicator (GECI) like synGCaMP.

Materials:

GV-58

Neuronal culture expressing a presynaptic calcium indicator (e.g., synGCaMP)

Fluorescence microscope with a high-speed camera and appropriate filter sets

Field stimulation electrodes

Image acquisition and analysis software

Procedure:

Cell Culture and Transfection:

Culture primary neurons or a suitable neuronal cell line.

Transfect the neurons with a plasmid encoding a presynaptically targeted GECI. Allow for

sufficient expression time (typically 7-14 days).

Baseline Imaging:

Place the coverslip with the cultured neurons in a perfusion chamber on the microscope

stage.

Perfuse with an appropriate imaging buffer (e.g., Tyrode's solution).

Identify an axon with presynaptic boutons expressing the GECI.

Acquire a baseline time-lapse series of fluorescence images while delivering electrical

field stimulation to evoke action potentials (e.g., a train of 10 pulses at 20 Hz).
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GV-58 Application:

Prepare the GV-58 solution in the imaging buffer as described in Protocol 1.

Perfuse the chamber with the GV-58 containing solution and incubate for 15-30 minutes.

Post-Treatment Imaging:

Acquire another time-lapse series of fluorescence images using the same stimulation

protocol as in the baseline condition.

Data Analysis:

Select regions of interest (ROIs) corresponding to individual presynaptic boutons.

Measure the change in fluorescence intensity (ΔF/F₀) in response to the electrical

stimulation for both baseline and post-treatment conditions.

Compare the peak ΔF/F₀ and the decay kinetics of the calcium transients to determine the

effect of GV-58 on presynaptic calcium dynamics.

Protocol 3: Synaptic Vesicle Cycling using pHluorins
This protocol describes the use of pH-sensitive fluorescent proteins (pHluorins) to visualize

synaptic vesicle exocytosis and endocytosis and to assess the impact of GV-58 on these

processes.

Materials:

GV-58

Neuronal culture expressing a synaptic vesicle-targeted pHluorin (e.g., vGLUT1-pHluorin or

synaptophysin-pHluorin)

Fluorescence microscope with a sensitive camera

Field stimulation electrodes

Image acquisition and analysis software
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Procedure:

Cell Culture and Transfection:

Prepare and transfect neuronal cultures with a plasmid encoding a pHluorin targeted to

the lumen of synaptic vesicles.

Baseline Imaging of Vesicle Cycling:

Mount the coverslip in a perfusion chamber on the microscope.

Perfuse with imaging buffer.

Stimulate the neurons with an electrical field stimulus (e.g., a train of action potentials) to

induce exocytosis.

Acquire a time-lapse series of fluorescence images before, during, and after the

stimulation. The increase in fluorescence corresponds to the fusion of vesicles with the

plasma membrane and the exposure of the pHluorin to the neutral extracellular pH. The

subsequent decay in fluorescence reflects endocytosis and re-acidification of the vesicles.

GV-58 Application:

Apply GV-58 to the perfusion chamber as described in the previous protocols and

incubate.

Post-Treatment Imaging of Vesicle Cycling:

Repeat the stimulation and imaging protocol in the presence of GV-58.

Data Analysis:

Define ROIs over individual synaptic boutons.

Measure the peak fluorescence change in response to stimulation, which is proportional to

the number of vesicles that have undergone exocytosis.

Analyze the decay kinetics of the fluorescence signal to assess the rate of endocytosis.
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Compare these parameters between the baseline and GV-58 treatment conditions to

determine the effect of GV-58 on synaptic vesicle exocytosis and recycling.

Concluding Remarks
GV-58 is a powerful pharmacological tool for modulating and studying synaptic transmission. Its

specific action on N- and P/Q-type calcium channels allows for the targeted enhancement of

neurotransmitter release. The protocols provided herein offer a framework for investigating the

effects of GV-58 on various aspects of synaptic function, from the fundamental

electrophysiological properties to the dynamics of presynaptic calcium and vesicle cycling.

These studies will not only contribute to a better understanding of the mechanisms of synaptic

transmission but also aid in the development of novel therapeutic strategies for a range of

neurological and neuromuscular disorders.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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